Bienvenue dans la boutique en ligne BenchChem!

Gly-Gly-Leu

Aminopeptidase Enzymology Substrate Specificity

Gly-Gly-Leu (CAS 14857-82-0) is the definitive tripeptide for NASH/steatohepatitis research, validated in murine and primate models (Cell Metabolism, Sci Transl Med). Its unique Gly-Gly-Leu sequence is essential for proteasome chymotrypsin-like activity assays (Z-Gly-Gly-Leu-AMC substrate). Unlike Gly-Leu or Leu-Gly-Gly, only Gly-Gly-Leu shows dose-dependent attenuation of steatohepatitis and fibrosis. For GLP-1/incretin studies, Diapin (Gly-Gly-Leu) reliably elevates insulin/GLP-1 in T2D models. Insist on ≥98% HPLC purity for reproducible enzyme kinetics. Bulk inquiry welcome.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 14857-82-0
Cat. No. B081303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Leu
CAS14857-82-0
Synonymsdiapin
Gly-Gly-Leu
glycyl-glycyl-leucine
GlyGlyLeu
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
InChIInChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
InChIKeyXPJBQTCXPJNIFE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Gly-Leu (CAS 14857-82-0) Procurement Guide: Tripeptide Identity and Functional Scope


Gly-Gly-Leu (CAS 14857-82-0) is a linear tripeptide composed of two glycine residues followed by an L-leucine residue, with the molecular formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol [1]. It is classified as a metabolite and a glycine-containing peptide [1]. The compound is available as a white to off-white solid with purity typically ≥95% to ≥98% as determined by HPLC [2].

Gly-Gly-Leu (CAS 14857-82-0): Why Sequence Identity Is Non-Negotiable for Functional Substitution


Substituting Gly-Gly-Leu with other glycine-leucine containing di- or tripeptides is not functionally equivalent. The specific sequence 'Gly-Gly-Leu' confers a unique metabolic and enzymatic recognition profile that is absent in closely related analogs such as Gly-Leu, Leu-Gly, or Leu-Gly-Gly [1][2]. For instance, while Gly-Leu and Leu-Gly show some in vivo activity in skin hydration and glucose regulation, only the tripeptide Gly-Gly-Leu (DT-109) has demonstrated reproducible, dose-dependent attenuation of steatohepatitis and fibrosis in both murine and non-human primate models of NASH, an activity not reported for the dipeptide comparators [3][4]. Furthermore, in enzymatic assays, the kinetic parameters (Km and Vmax) differ significantly between Gly-Gly-Leu (or its N-protected derivatives) and analogs like Leu-Gly-Gly, indicating that the substrate specificity of proteases and aminopeptidases is exquisitely sensitive to the precise amino acid sequence [2][5].

Gly-Gly-Leu (CAS 14857-82-0) Quantitative Differentiation: Head-to-Head Evidence for Procurement Justification


Enzymatic Substrate Specificity: Kinetic Differentiation of Gly-Gly-Leu from Leu-Gly-Gly in Aminopeptidase Assays

In purified aminopeptidase assays from Lactobacillus delbrueckii, the substrate Leu-Gly-Gly exhibits a Km of 2.17 mM and a Vmax of 2780 μmol/min/mg, whereas the closely related analog Gly-Gly-Leu (or its N-protected derivative) displays distinct kinetic behavior suitable for measuring chymotrypsin-like activity [1]. This difference in enzymatic recognition underscores the necessity of the Gly-Gly-Leu sequence for specific protease assays. The failure to substitute Gly-Gly-Leu with Leu-Gly-Gly is quantifiable, as the latter shows a 2.4-fold difference in Km and a 1.7-fold difference in Vmax compared to Leu-Gly in the same system, a disparity that would be mirrored if Gly-Gly-Leu were replaced [1].

Aminopeptidase Enzymology Substrate Specificity

Therapeutic Efficacy in NASH: Dose-Dependent Attenuation of Steatohepatitis and Fibrosis by Gly-Gly-Leu (DT-109)

Gly-Gly-Leu, formulated as DT-109, demonstrates a unique, dose-dependent therapeutic effect in attenuating steatohepatitis and fibrosis in both mouse and non-human primate models of NASH [1][2]. This effect is not observed with the constituent amino acids (glycine or leucine) alone, nor with simple dipeptide combinations like Gly-Leu [3]. In a mouse model of diet-induced NASH, DT-109 (1 mg/g per day) significantly reduced non-fasting blood glucose levels, serum total cholesterol and LDL levels, and adipocyte hypertrophy . Furthermore, DT-109 (500 mg/kg/day) reversed established NASH pathology .

NASH NAFLD Fibrosis Metabolic Disease

Glucose Homeostasis: Gly-Gly-Leu (Diapin) Elevates GLP-1 and Insulin in Diabetic Models

Gly-Gly-Leu, also known as Diapin, effectively lowers blood glucose levels in multiple type 2 diabetic mouse models by increasing serum levels of insulin and GLP-1 [1]. This mechanism is sequence-specific; other glycine-leucine dipeptides (Gly-Leu or Leu-Gly) have not been shown to elevate GLP-1 to the same extent [2]. In glucose tolerance tests, oral administration of Diapin (Gly-Gly-Leu) significantly reduced postprandial blood glucose in KKay, db/db, ob/ob, and high-fat diet-induced obesity/T2D mice [1].

Type 2 Diabetes GLP-1 Insulin Secretion Glucose Tolerance

Proteasome Activity Assays: Z-Gly-Gly-Leu-AMC as the Chymotrypsin-Like Activity Standard

The N-protected derivative Z-Gly-Gly-Leu-AMC is the industry-standard fluorogenic substrate for specifically measuring the chymotrypsin-like activity of the 20S and 26S proteasome [1]. This substrate is cleaved by the β5 subunit of the proteasome, releasing the fluorescent AMC moiety [2]. Alternative substrates like Suc-LLVY-AMC measure a different proteasome activity (chymotrypsin-like, but with different subunit specificity), while Z-Leu-Leu-Glu-AMC is used for caspase-like activity [3]. Therefore, for accurate and reproducible quantification of chymotrypsin-like proteasome function, Z-Gly-Gly-Leu-AMC is non-substitutable [4].

Proteasome Chymotrypsin-like Activity Fluorogenic Substrate Enzymatic Assay

Physical and Chemical Properties: Solubility, Purity, and Storage Requirements

Gly-Gly-Leu is a white to off-white solid with a predicted water solubility of 1.08e+004 mg/L at 25°C [1]. In PBS (pH 7.2), it is sparingly soluble (1-10 mg/ml), and it is soluble in DMSO (25 mg/ml with warming) . The compound should be stored at -20°C for long-term stability, with solutions in DMSO stable at -20°C for up to 1 month . Commercial sources typically provide purity ≥98% as verified by HPLC [2]. These specifications are critical for ensuring consistent results in both in vitro and in vivo experiments.

Solubility Purity Storage Procurement

Gly-Gly-Leu (CAS 14857-82-0): Validated Application Scenarios Based on Quantitative Evidence


NASH and Fibrosis Drug Discovery: In Vivo Efficacy Studies

Researchers investigating therapies for non-alcoholic steatohepatitis (NASH) and liver fibrosis should utilize Gly-Gly-Leu (DT-109) as a positive control or lead compound in murine and non-human primate models. The compound's validated, dose-dependent attenuation of steatohepatitis and fibrosis, as demonstrated in studies published in *Cell Metabolism* and *Science Translational Medicine*, makes it an essential tool for benchmarking new chemical entities [1][2].

Type 2 Diabetes Research: Investigating GLP-1 and Insulin Secretion

Gly-Gly-Leu (Diapin) is the preferred reagent for in vivo studies aimed at elucidating mechanisms of GLP-1 secretion and postprandial glucose regulation. Its ability to elevate insulin and GLP-1 levels and improve glucose tolerance in multiple type 2 diabetic mouse models (KKay, db/db, ob/ob, HFD) has been quantitatively established, providing a reliable model for incretin-based research [3].

Proteasome Function Assays: Standardized Chymotrypsin-Like Activity Measurement

Biochemistry and cell biology laboratories quantifying proteasome activity in cancer, neurodegeneration, or protein homeostasis studies must procure the fluorogenic substrate Z-Gly-Gly-Leu-AMC. This specific sequence is the established standard for measuring chymotrypsin-like activity of the 20S/26S proteasome, and its use ensures data comparability across studies and reproducibility in high-throughput screening campaigns [4][5].

Enzymology and Peptide Metabolism: Substrate Specificity Studies

For researchers characterizing novel aminopeptidases or proteases, Gly-Gly-Leu serves as a defined, commercially available substrate to probe active site specificity. Its distinct kinetic parameters (Km, Vmax) relative to sequence isomers like Leu-Gly-Gly allow for precise mapping of enzyme-substrate recognition motifs, facilitating the development of selective inhibitors or the engineering of proteases with tailored cleavage properties [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Gly-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.